Cell Membrane and Blood-Brain Barrier Permeability: Myristoylated vs. Non-Myristoylated PKI 14-22 Amide
The N-terminal myristoylation of PKI 14-22 amide is the decisive structural modification enabling cellular and CNS access. The non-myristoylated PKI 14-22 amide (Ki = 36 nM against isolated PKA catalytic subunit) cannot cross intact plasma membranes, restricting its utility to cell-free or microinjection paradigms . In contrast, the myristoylated form gains access to the cytosolic compartment of intact pancreatic β-cells, where it causes concentration-dependent inhibition of insulin secretion triggered by dibutyryl-cAMP and forskolin—functional readouts that are inaccessible with the non-myristoylated peptide [1]. Multiple vendor technical datasheets and the primary literature further document that this myristoylation modification confers enhanced permeability across the blood-brain barrier relative to the precursor molecule .
| Evidence Dimension | Cell-membrane permeability (functional intracellular PKA inhibition in intact cells) |
|---|---|
| Target Compound Data | Myristoylated PKI 14-22 amide: gains access to cytosol of intact pancreatic β-cells; concentration-dependent inhibition of dibutyryl-cAMP- and forskolin-stimulated insulin secretion observed [1] |
| Comparator Or Baseline | Non-myristoylated PKI 14-22 amide: Ki = 36 nM against isolated PKA catalytic subunit; membrane-impermeant in intact-cell assays; no functional intracellular PKA inhibition without membrane disruption or microinjection |
| Quantified Difference | Qualitative difference: myristoylated form enables intact-cell PKA inhibition; non-myristoylated form is restricted to cell-free systems. The myristoylation additionally confers blood-brain barrier permeability not present in the precursor . |
| Conditions | Intact isolated rat pancreatic islets of Langerhans; PKA activators dibutyryl-cAMP and forskolin; insulin secretion as functional readout (Harris et al., 1997) |
Why This Matters
Procurement of the myristoylated form is mandatory for any experimental protocol requiring PKA inhibition in intact cells or in vivo CNS models; the non-myristoylated peptide is functionally unsuitable for these applications.
- [1] Harris TE, Persaud SJ, Jones PM. Pseudosubstrate inhibition of cyclic AMP-dependent protein kinase in intact pancreatic islets: effects on cyclic AMP-dependent and glucose-dependent insulin secretion. Biochem Biophys Res Commun. 1997;232(3):648-651. doi:10.1006/bbrc.1997.6350. PMID: 9126329. View Source
